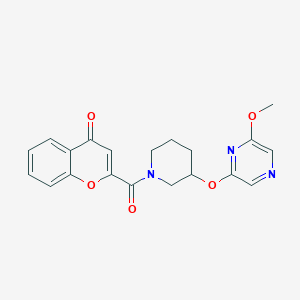

2-(3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one

Description

Structural Components and Classification

The molecule comprises three distinct subunits (Table 1):

- Chromen-4-one core : A bicyclic system with a benzopyran-4-one skeleton, providing planar aromaticity and hydrogen-bonding capacity via its ketone group.

- 6-Methoxypyrazinyloxy-piperidine : A nitrogen-rich heterocycle featuring a piperidine ring substituted at the 3-position with a pyrazine ether. The methoxy group at C6 of pyrazine enhances electron density and steric bulk.

- Amide linker : Connects the chromone C2 position to the piperidine nitrogen, enabling conformational flexibility and protease resistance.

Table 1: Structural comparison with related compounds

*Calculated from molecular formula C20H18N3O5

The compound belongs to the chromone-carboxamide class, differentiated by its pyrazine-piperidine pharmacophore. This structural hybrid leverages chromone’s inherent bioactivity and piperidine’s membrane permeability.

Historical Context in Heterocyclic Chemistry Research

Chromone derivatives gained prominence in the 2000s with the discovery of their kinase inhibitory properties. The integration of piperidine units emerged from 2010s research on sEH inhibitors, where piperazine/piperidine amides demonstrated nanomolar IC50 values. For instance, compound 7 in achieved 1.75 µM sEH inhibition via its benzyl-piperidine motif, inspiring the substitution of benzyl with pyrazine to enhance solubility.

The pyrazine moiety’s inclusion reflects a 2020s trend toward nitrogen-dense heterocycles to improve target engagement. Earlier work on 3-(N-cyclicamino)chromones showed MAO-B inhibition at 15 nM, validating the strategy of appending nitrogenous rings to chromone cores.

Significance in Medicinal Chemistry Research

This compound intersects two therapeutic paradigms:

- sEH inhibition : The amide-linked piperidine mimics urea-based sEH inhibitors by occupying the enzyme’s catalytic triad (Asp335, Tyr383, Tyr466). Molecular modeling predicts the methoxypyrazine group extends into a hydrophobic subpocket, analogous to trifluoromethylbenzyl in .

- Neuroprotection : Chromone derivatives inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE), with reported IC50 values as low as 0.15 µM for MAO-B. The methoxy group may augment blood-brain barrier penetration versus hydroxylated analogs.

Mechanistic advantages over predecessors :

Research Objectives and Academic Applications

Current studies prioritize:

- Activity optimization :

- Computational modeling :

- Docking studies against sEH (PDB 4JNC) and MAO-B (PDB 2V5Z).

- QSAR analysis of substituent effects on IC50.

- Synthetic methodology :

Academic applications include:

- Tool compound for studying lipid mediator pathways.

- Lead structure for dual sEH/MAO-B inhibitors in neurodegenerative disease models.

Properties

IUPAC Name |

2-[3-(6-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5/c1-26-18-10-21-11-19(22-18)27-13-5-4-8-23(12-13)20(25)17-9-15(24)14-6-2-3-7-16(14)28-17/h2-3,6-7,9-11,13H,4-5,8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPADFYDJMDULGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chromenone intermediate.

Attachment of the Methoxypyrazine Moiety: The final step involves the coupling of the methoxypyrazine moiety to the piperidine ring, typically through an etherification reaction using a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic compounds.

Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities, such as light-emitting diodes (LEDs) or photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.

Comparison with Similar Compounds

Structural Comparisons

Chromen-4-one derivatives share a common benzopyran-4-one core but differ in substituents, which critically influence their physicochemical and biological properties. Below is a structural and crystallographic comparison:

Table 1: Structural Features of Selected Chromen-4-one Derivatives

Key Observations :

- Dihedral angles in flavonols (e.g., 20.7°–24.1°) correlate with fluorescence properties via Excited State Intramolecular Proton Transfer (ESIPT). The absence of a 3-hydroxy group in the target compound likely precludes ESIPT .

Key Observations :

- Microwave-assisted synthesis (e.g., ) improves yields and reaction times for chromenone-thiazolidinone hybrids.

- The target compound’s synthesis is undisclosed, but analogs like 4-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1-methylpyrrolidin-2-one (CAS: 2034438-36-1) suggest similar piperidine-carbonyl coupling strategies .

Key Observations :

- The target compound’s methoxypyrazine-piperidine moiety may hinder fluorescence but could enhance solubility or target affinity.

Biological Activity

The compound 2-(3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of the compound features a chromone core linked to a piperidine ring and a methoxypyrazine moiety . The presence of these functional groups suggests diverse biological activities, particularly in anti-cancer, anti-inflammatory, and antimicrobial domains.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The methoxypyrazine moiety may enhance binding affinity to certain enzymes, modulating their activity.

- Receptor Interaction : The piperidine ring can facilitate interactions with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activities

Research indicates that the compound exhibits several promising biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : It has shown potential in reducing inflammatory markers in vitro, indicating possible applications in treating inflammatory diseases.

- Antimicrobial Properties : The compound's structure suggests it may possess activity against various bacterial strains.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduction of cytokine levels in vitro | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth at micromolar concentrations. Mechanistic studies revealed that it induced apoptosis via the intrinsic pathway, evidenced by increased levels of cleaved caspases and PARP.

Case Study 2: Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential as an anti-inflammatory agent.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Various synthetic routes have been explored, including:

- Piperidine Formation : Utilizing cyclization reactions for efficient synthesis.

- Functional Group Modifications : Altering the methoxy group to improve receptor binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.